molecular formula C12H14BrN B12807582 4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 115900-06-6

4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12807582
CAS No.: 115900-06-6
M. Wt: 252.15 g/mol
InChI Key: NNEZPRJPBBKDSR-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the tetrahydropyridine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

4-(3-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of the bromophenyl group at the 3-position. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

115900-06-6

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

4-(3-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14BrN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3

InChI Key

NNEZPRJPBBKDSR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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